molecular formula C18H13ClO5 B2680049 (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 623117-48-6

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2680049
CAS No.: 623117-48-6
M. Wt: 344.75
InChI Key: MAAXNMAEHOMPQV-PXNMLYILSA-N
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Description

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a synthetic organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzofuran core, a chlorobenzylidene moiety, and an ester functional group, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multiple steps:

  • Formation of the Benzofuran Core: : The initial step often involves the cyclization of appropriate precursors to form the benzofuran ring. This can be achieved through methods such as the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts.

  • Introduction of the Chlorobenzylidene Group: : The next step involves the introduction of the 2-chlorobenzylidene group. This can be done via a Knoevenagel condensation reaction, where the benzofuran derivative reacts with 2-chlorobenzaldehyde in the presence of a base such as piperidine.

  • Esterification: : The final step is the esterification of the hydroxyl group on the benzofuran ring with methyl bromoacetate. This reaction typically requires a base such as potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters in real-time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to a hydroxyl group.

  • Substitution: : The chlorobenzylidene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzofuran derivatives in various chemical reactions.

Biology

Biologically, derivatives of this compound are explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the chlorobenzylidene group suggests potential interactions with biological targets.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The ester functional group can be modified to improve pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable benzofuran core and reactive functional groups.

Mechanism of Action

The mechanism of action of (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with molecular targets such as enzymes or receptors. The chlorobenzylidene group can form interactions with active sites, while the benzofuran core provides a stable scaffold. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((2-(benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate: Similar structure but with an ethyl ester group, which may influence its pharmacokinetic properties.

Uniqueness

The presence of the 2-chlorobenzylidene group in (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate distinguishes it from other benzofuran derivatives, potentially enhancing its reactivity and biological activity. The specific configuration (Z) also plays a crucial role in its interaction with molecular targets, making it unique compared to its (E) isomer or other related compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-22-17(20)10-23-12-6-7-13-15(9-12)24-16(18(13)21)8-11-4-2-3-5-14(11)19/h2-9H,10H2,1H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAXNMAEHOMPQV-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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